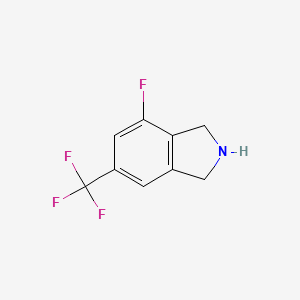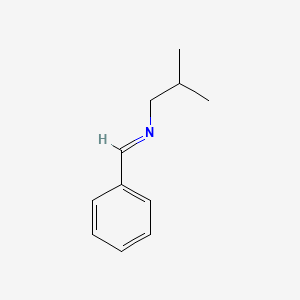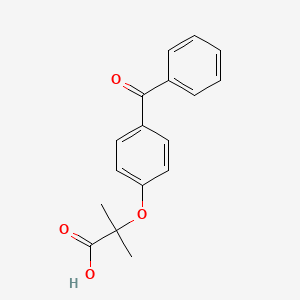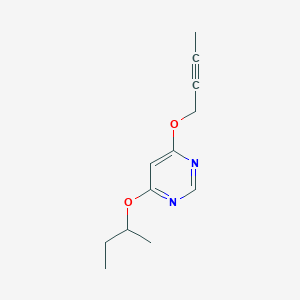
4-Fluoro-6-(trifluoromethyl)isoindoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Fluoro-6-(trifluoromethyl)isoindoline is a fluorinated isoindole derivative This compound is characterized by the presence of a fluorine atom at the 4th position and a trifluoromethyl group at the 6th position on the isoindole ring
Métodos De Preparación
The synthesis of 4-Fluoro-6-(trifluoromethyl)isoindoline involves several steps. One common method includes the reaction of appropriate starting materials under specific conditions to introduce the fluorine and trifluoromethyl groups onto the isoindole ring. The synthetic route typically involves:
Starting Materials: Appropriate precursors such as fluorinated anilines or isoindoline derivatives.
Reaction Conditions: The reactions are often carried out under controlled temperatures and in the presence of catalysts to ensure the desired substitution and addition reactions occur efficiently.
Industrial Production: Industrial-scale production may involve optimized reaction conditions to maximize yield and purity, including the use of continuous flow reactors and advanced purification techniques.
Análisis De Reacciones Químicas
4-Fluoro-6-(trifluoromethyl)isoindoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo-derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro-isoindole derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the fluorine and trifluoromethyl positions.
Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions.
Major Products: The major products depend on the specific reaction conditions and reagents used, often resulting in functionalized isoindole derivatives with potential biological activities.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a lead compound for drug development.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of specialty chemicals
Mecanismo De Acción
The mechanism of action of 4-Fluoro-6-(trifluoromethyl)isoindoline involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, leading to modulation of their activity.
Pathways Involved: It can influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.
Comparación Con Compuestos Similares
4-Fluoro-6-(trifluoromethyl)isoindoline can be compared with other similar compounds to highlight its uniqueness:
Propiedades
Fórmula molecular |
C9H7F4N |
|---|---|
Peso molecular |
205.15 g/mol |
Nombre IUPAC |
4-fluoro-6-(trifluoromethyl)-2,3-dihydro-1H-isoindole |
InChI |
InChI=1S/C9H7F4N/c10-8-2-6(9(11,12)13)1-5-3-14-4-7(5)8/h1-2,14H,3-4H2 |
Clave InChI |
RXJGATDXYHAITD-UHFFFAOYSA-N |
SMILES canónico |
C1C2=C(CN1)C(=CC(=C2)C(F)(F)F)F |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Imidazo[1,5-a]pyridin-3-ylacetic acid](/img/structure/B8679256.png)

![Ethyl (3-chloro-2H-pyrazolo[3,4-b]pyridin-2-yl)acetate](/img/structure/B8679273.png)
![Methyl 2-[3-(3-chloropropoxy)phenyl]acetate](/img/structure/B8679282.png)







